molecular formula C11H15BO4 B8359918 (4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid

(4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid

Cat. No. B8359918
M. Wt: 222.05 g/mol
InChI Key: PWXGMABRWAWGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

(4-cyclopropyl-2,6-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C11H15BO4/c1-15-9-5-8(7-3-4-7)6-10(16-2)11(9)12(13)14/h5-7,13-14H,3-4H2,1-2H3

InChI Key

PWXGMABRWAWGQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1OC)C2CC2)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (45 ml) solution of 1-cyclopropyl-3,5-dimethoxybenzene (1.59 g, 8.92 mmol) was added N,N,N,N-tetramethylethylenediamine (2.01 ml, 13.4 mmol) at room temperature and 2.77M n-butyllithium (4.83 ml, 13.4 mmol) was added dropwise at −78° C., and the mixture was stirred at room temperature for two hours. The temperature was returned to −78° C. again, trimethyl borate (1.49 ml, 13.4 mmol) was added dropwise and warmed to room temperature, and the mixture was stirred for 13 hours. After the reaction was completed, a saturated aqueous solution of ammonium chloride was added to the reaction mixture while cooling on ice, which was extracted with ethyl acetate and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 3/1) to obtain the title compound (1.36 g, 6.12 mmol).
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.59 g
Type
reactant
Reaction Step Four
Quantity
2.01 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four

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